tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a bromothiophene sulfonamide, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Bromothiophene Sulfonamide Formation: The bromothiophene sulfonamide moiety is synthesized separately through sulfonation and bromination reactions of thiophene.
Coupling Reactions: The final compound is formed by coupling the bromothiophene sulfonamide with the pyrrolidine ring under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, leading to debromination or desulfonation.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or desulfonated derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biological Probes: Used in the design of probes for studying biological pathways.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 3-(5-chlorothiophene-2-sulfonamido)pyrrolidine-1-carboxylate
- tert-Butyl 3-(5-fluorothiophene-2-sulfonamido)pyrrolidine-1-carboxylate
- tert-Butyl 3-(5-methylthiophene-2-sulfonamido)pyrrolidine-1-carboxylate
Uniqueness: The presence of the bromine atom in tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and polarizability can influence the compound’s electronic properties and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 3-[(5-bromothiophen-2-yl)sulfonylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)16-7-6-9(8-16)15-22(18,19)11-5-4-10(14)21-11/h4-5,9,15H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRXVLNIBDVDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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